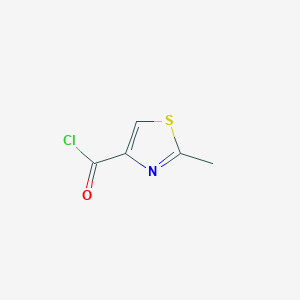

2-Methyl-1,3-thiazole-4-carbonyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHORPZFSYQUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611173 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55842-53-0 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The 1,3 Thiazole Core: a Foundational Scaffold in Organic Chemistry and Chemical Biology

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, widely recognized for its presence in a vast array of biologically active compounds. rsc.orgnih.gov This five-membered aromatic ring containing one sulfur and one nitrogen atom is a "privileged scaffold," meaning it is a structural motif frequently found in molecules that bind to various biological receptors. researchgate.net Its significance stems from its appearance in both natural products, such as Vitamin B1 (Thiamine), and a multitude of synthetic drugs. rsc.org

The thiazole (B1198619) nucleus is a key component in numerous clinically approved medications, demonstrating its broad therapeutic applicability. rsc.org Molecules incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. nih.govresearchgate.net The versatility of the thiazole ring allows it to act as a versatile building block for drug discovery, enabling chemists to synthesize diverse derivatives for lead generation and optimization. nih.gov Its presence in compounds targeting enzymes and receptors underscores its fundamental role in medicinal chemistry. nih.gov The development of novel synthetic methods to create thiazole derivatives continues to be an active area of research, driven by the quest for new and more effective therapeutic agents. bepls.comorganic-chemistry.org

Reactivity Paradigms of Carbonyl Chloride Functionalities in Heterocyclic Systems

Carbonyl chlorides, also known as acyl chlorides, are among the most reactive derivatives of carboxylic acids. wikipedia.orgchemguide.co.uk Their high reactivity is attributed to the electronic nature of the -COCl functional group. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.org Both atoms pull electron density away from the carbon, rendering it significantly electron-deficient (electrophilic) and thus highly susceptible to attack by nucleophiles. libretexts.org

This inherent reactivity makes acyl chlorides exceptionally useful reagents in organic synthesis. wikipedia.org They readily undergo nucleophilic acyl substitution reactions where the chlorine atom is replaced by another group. chemguide.co.uk Common transformations include:

Hydrolysis: A vigorous reaction with water to form the corresponding carboxylic acid. wikipedia.org

Alcoholysis: Reaction with alcohols to produce esters. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to yield amides. libretexts.org

When attached to a heterocyclic system like thiazole (B1198619), the acyl chloride group provides a reactive handle for derivatization, allowing for the covalent linkage of the heterocycle to other molecules. researchgate.netnih.gov These reactions are typically rapid and often proceed under mild conditions, making acyl chlorides valuable intermediates for constructing complex molecular architectures. libretexts.org

Strategic Importance of 2 Methyl 1,3 Thiazole 4 Carbonyl Chloride in Contemporary Chemical Research

Established Synthetic Routes to the 1,3-Thiazole-4-carbonyl Chloride Moiety

Traditional synthetic approaches to this compound primarily involve a two-step process: the synthesis of the carboxylic acid precursor followed by its conversion to the acyl chloride.

Synthesis of 2-Methyl-1,3-thiazole-4-carboxylic Acid Precursors

The Hantzsch thiazole (B1198619) synthesis is a cornerstone for the formation of the thiazole ring. bepls.comnih.govscispace.com This method typically involves the condensation reaction between a thioamide and an α-haloketone. youtube.com For the synthesis of 2-methyl-1,3-thiazole-4-carboxylic acid, thioacetamide (B46855) is reacted with a suitable α-halocarbonyl compound. Variations of this method have been developed to improve yields and introduce diverse functionalities onto the thiazole ring. asianpubs.org

Halogenation Procedures for Carboxylic Acid to Acyl Chloride Conversion

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. chemguide.co.uk Several reagents are commonly employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent. commonorganicchemistry.comlibretexts.org

Thionyl Chloride (SOCl₂): This reagent is widely used for the conversion of carboxylic acids to acyl chlorides. commonorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The reaction releases sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies the purification of the desired acyl chloride. chemguide.co.ukyoutube.comstackexchange.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often used with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org It is considered a milder and more selective reagent compared to thionyl chloride, though it is more expensive. wikipedia.orgresearchgate.net The reaction with oxalyl chloride also produces volatile byproducts, facilitating workup. wikipedia.org

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Neat or in a solvent, often at reflux commonorganicchemistry.com | SO₂, HCl youtube.com | Widely used, cost-effective. researchgate.net |

| Oxalyl Chloride ((COCl)₂) | With catalytic DMF in a solvent like DCM at room temperature commonorganicchemistry.com | CO, CO₂, HCl wikipedia.org | Milder, more selective, but more expensive. wikipedia.orgresearchgate.net |

Innovative and Sustainable Synthetic Strategies for 1,3-Thiazole Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. nih.gov This has led to the exploration of green chemistry principles, multi-component reactions, and stereoselective approaches for the synthesis of thiazole derivatives. bepls.com

Exploration of Green Chemistry Principles

Green chemistry aims to minimize the environmental impact of chemical processes. tandfonline.com For thiazole synthesis, this has manifested in several innovative techniques:

Solvent-Free Synthesis: Conducting reactions without a solvent, or "neat," can significantly reduce waste. scispace.comresearchgate.net Several solvent-free methods for the synthesis of thiazole derivatives have been reported, often with improved reaction times and yields. researchgate.net

Biocatalytic Methods: The use of enzymes or whole-cell systems as catalysts offers a green alternative to traditional chemical catalysts. acs.orgmdpi.com Biocatalysts can operate under mild conditions and exhibit high selectivity. acs.org For instance, chitosan-based biocatalysts have been employed in the synthesis of thiazole derivatives. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govscilit.comacs.orgrsc.org This technique has been successfully applied to the Hantzsch thiazole synthesis and other methods for preparing thiazole derivatives. nih.govnih.gov

Ultrasonic Methods: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. tandfonline.comnih.gov Ultrasound-assisted synthesis of thiazoles has been shown to be an efficient and environmentally friendly approach. tandfonline.comnih.govnih.gov

| Green Chemistry Approach | Key Advantages |

| Solvent-Free | Reduced waste, simplified purification scispace.comresearchgate.net |

| Biocatalytic | Mild reaction conditions, high selectivity acs.orgmdpi.com |

| Microwave-Assisted | Shorter reaction times, higher yields nih.govscilit.com |

| Ultrasonic | Enhanced reaction rates, energy efficiency tandfonline.comnih.gov |

Multi-Component Reaction Approaches to Functionalized Thiazoles

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. nih.govresearchgate.net Several MCRs have been developed for the synthesis of functionalized thiazoles. iau.iriau.irresearchgate.net The Hantzsch thiazole synthesis itself can be performed as a one-pot, multi-component reaction. asianpubs.orgnih.gov These approaches offer advantages in terms of atom economy, reduced waste, and simplified procedures. akjournals.com

Regioselective and Stereoselective Synthesis of Thiazole Scaffolds

Controlling the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of complex molecules with specific biological activities.

Regioselective Synthesis: The functionalization of the thiazole ring at specific positions can be achieved through various strategies. acs.orgnih.gov For example, directed metalation using specific reagents can allow for the introduction of substituents at desired positions on the thiazole scaffold. acs.org This control is essential for creating a diverse range of thiazole derivatives with tailored properties. researchgate.netrsc.org

Stereoselective Synthesis: The development of stereoselective methods for the synthesis of chiral thiazole derivatives is an area of active research. nih.govacs.org These methods aim to control the three-dimensional arrangement of atoms in the molecule, which is often critical for its biological function. acs.org

Comparison of Synthetic Efficiencies and Scalability

Phosphorus Pentachloride (PCl₅)

A documented method for the synthesis of this compound involves the use of phosphorus pentachloride in a chlorinated solvent like dichloromethane (B109758). prepchem.com In a specific example, treating 7.65 g of 2-methyl-4-thiazolecarboxylic acid with 13.35 g of PCl₅ in dry dichloromethane for 1.5 hours at room temperature yielded 9.0 g of the desired product. prepchem.com

This method is effective at a laboratory scale. However, the use of PCl₅ on a large scale presents several challenges. PCl₅ is a solid reagent, which can make handling and addition difficult to control in large reactors. The primary byproduct of the reaction is phosphoryl chloride (POCl₃), a high-boiling liquid that must be removed through evaporation or distillation, which can be energy-intensive. The workup involves concentrating the reaction mixture and then redissolving the residue in benzene (B151609) to azeotropically remove the remaining POCl₃, adding complexity and solvent load to the process. prepchem.com

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and cost-effective reagent for the preparation of acyl chlorides. commonorganicchemistry.com For the synthesis of the parent 1,3-thiazole-4-carbonyl chloride, refluxing the carboxylic acid in neat thionyl chloride for two hours resulted in a near-quantitative yield (99%) after evaporation of the excess reagent. chemicalbook.com This high efficiency and the simplicity of the workup—which primarily involves the removal of volatile byproducts (SO₂ and HCl) and excess reagent—make it an attractive option. commonorganicchemistry.comchemicalbook.com

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is often considered a milder and more selective alternative to thionyl chloride. chemicalbook.com It is typically used in an inert solvent such as dichloromethane at or below room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comorgsyn.org The significant advantage of oxalyl chloride is that its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases. chemicalbook.com This simplifies the workup procedure immensely, as the excess reagent and byproducts can be easily removed under reduced pressure, often yielding a crude product of high purity that can be used directly in the next step. chemicalbook.com

The mild reaction conditions employed with oxalyl chloride minimize the risk of side reactions and degradation of sensitive functional groups, which is a key consideration for complex molecules. chemicalbook.com While oxalyl chloride is more expensive than thionyl chloride, the enhanced purity of the product, simplified workup, and avoidance of high-temperature distillation can make it more economically viable and scalable for the production of high-value chemical intermediates. The reduced potential for byproduct formation is particularly crucial for industrial-scale synthesis where product quality and consistency are paramount. google.com

Comparative Analysis

The following table provides a comparative overview of the different synthetic methods for thiazole-4-carbonyl chlorides.

| Reagent | Substrate | Conditions | Yield | Scalability Considerations |

| PCl₅ | 2-Methyl-1,3-thiazole-4-carboxylic acid | CH₂Cl₂, Room Temp, 1.5 h | High (quantitative based on report prepchem.com) | Solid reagent handling; high-boiling byproduct (POCl₃) requires intensive workup. |

| SOCl₂ | 1,3-Thiazole-4-carboxylic acid | Neat, Reflux, 2 h | 99% chemicalbook.com | Cost-effective; gaseous byproducts are easily removed; high temperatures can cause degradation and side-reactions with sensitive substrates. |

| (COCl)₂ | General Carboxylic Acids | CH₂Cl₂, cat. DMF, RT | Typically High | Mild conditions preserve sensitive groups; all byproducts are gaseous, simplifying workup and improving purity; higher reagent cost. |

Nucleophilic Acyl Substitution Pathways

The carbonyl chloride group in this compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reactivity is the foundation for the synthesis of a diverse array of derivatives, including esters, amides, and hydrazides. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group. youtube.com

Esterification Reactions (e.g., Methyl 2-methyl-1,3-thiazole-4-carboxylate)

Esterification of this compound is a straightforward process, typically achieved by reacting the acid chloride with an appropriate alcohol. For instance, the reaction with methanol (B129727) yields Methyl 2-methyl-1,3-thiazole-4-carboxylate. nih.gov This reaction generally proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct.

The Fischer esterification, another common method for ester synthesis, involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com While not directly applicable to the acid chloride, it highlights a related pathway for accessing similar ester derivatives from the corresponding carboxylic acid.

| Reactant | Product | Typical Conditions |

|---|---|---|

| This compound and Methanol | Methyl 2-methyl-1,3-thiazole-4-carboxylate | Inert solvent, mild base (e.g., pyridine) |

| 2-Methyl-1,3-thiazole-4-carboxylic acid and Ethanol | Ethyl 2-methyl-1,3-thiazole-4-carboxylate | Acid catalyst (e.g., H2SO4), heat |

Amidation Reactions: Synthesis of N-Substituted Thiazole-4-carboxamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted thiazole-4-carboxamides. tandfonline.com This amidation process is highly efficient and serves as a key step in the synthesis of various biologically active molecules. researchgate.netacs.org The reaction typically proceeds rapidly at room temperature. nih.gov

Recent advancements in amidation reactions include solvent-controlled methods and the use of various coupling agents to facilitate the reaction under milder conditions. nih.govccspublishing.org.cn These strategies are particularly useful for synthesizing complex amides and for late-stage functionalization in drug discovery. nih.gov

| Amine Reactant | Product | Significance/Application |

|---|---|---|

| Aniline | N-phenyl-2-methyl-1,3-thiazole-4-carboxamide | Core structure in potential kinase inhibitors |

| Benzylamine | N-benzyl-2-methyl-1,3-thiazole-4-carboxamide | Intermediate for further chemical elaboration |

| Piperidine | (2-Methyl-1,3-thiazol-4-yl)(piperdin-1-yl)methanone | Scaffold for CNS-active compounds |

Hydrazide and Related Derivative Formation

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazides. These compounds are valuable intermediates in the synthesis of a variety of heterocyclic compounds, such as pyrazoles and triazoles, and have been investigated for their potential biological activities. nih.gov The condensation of the resulting hydrazide with aldehydes or ketones can yield hydrazone derivatives. mdpi.comepstem.net

Applications in Condensation and Annulation Reactions for Novel Heterocyclic Architectures

This compound and its derivatives are useful building blocks in condensation and annulation reactions to construct more complex heterocyclic systems. For instance, the Robinson annulation, a reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, can be employed to build new rings onto the thiazole core. libretexts.orglibretexts.org This strategy is a powerful tool for the synthesis of fused heterocyclic compounds.

Mechanistic Investigations of Transformation Reactions

The mechanism of nucleophilic acyl substitution at the carbonyl chloride of this compound follows a well-established addition-elimination pathway. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the expulsion of the chloride ion to regenerate the carbonyl double bond. youtube.com Under acidic conditions, the carbonyl oxygen may be protonated, increasing the electrophilicity of the carbonyl carbon. byjus.com In basic conditions, the nucleophile is often deprotonated, enhancing its nucleophilicity. byjus.com

Orthogonal Reactivity Studies of the 2-Methyl and Thiazole Ring Positions

While the primary site of reactivity for this compound is the acyl chloride group, the 2-methyl group and the thiazole ring itself can also participate in chemical transformations under specific conditions. Orthogonal reactivity studies aim to selectively functionalize these different positions. For example, the methyl group could potentially be deprotonated with a strong base to form an anion, which could then react with an electrophile. The thiazole ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the carbonyl chloride would deactivate the ring towards this type of reaction. Selective transformations at these positions would require careful choice of reagents and reaction conditions to avoid competing reactions at the more reactive acyl chloride.

Cycloaddition Reactions involving Thiazole Ring

The aromatic nature of the thiazole ring generally results in a lower propensity to participate in cycloaddition reactions compared to non-aromatic dienes or alkenes, as these reactions would disrupt the stabilizing aromatic sextet. wikipedia.org However, under certain conditions and with appropriate substitution, the thiazole moiety can act as a component in various cycloaddition reactions. For the specific case of this compound, the electronic character of the ring is influenced by the opposing effects of an electron-donating group (EDG) at the C2 position (the methyl group) and a potent electron-withdrawing group (EWG) at the C4 position (the carbonyl chloride). This substitution pattern significantly impacts the predicted reactivity of the thiazole ring in cycloaddition reactions.

Despite a thorough review of scientific literature, specific examples of cycloaddition reactions directly involving the thiazole ring of this compound or its immediate derivatives (such as the corresponding carboxylic acid or esters) have not been documented. Therefore, the following discussion is based on established principles of cycloaddition reactions and the known reactivity of substituted thiazole systems.

Thiazole as a Diene Component in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com The feasibility of this reaction is largely governed by the frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile in a "normal-electron-demand" scenario. organic-chemistry.orgyoutube.com Conversely, "inverse-electron-demand" Diels-Alder reactions involve the interaction of the dienophile's HOMO with the diene's LUMO. organic-chemistry.org

For this compound to act as a diene, the C4=C5 double bond and the C2=N3 double bond would constitute the 4π-electron system.

Normal-Electron-Demand Diels-Alder: In this scenario, the diene should be electron-rich. The 2-methyl group, being an electron-donating group, would increase the HOMO energy of the thiazole ring, favoring this type of reaction. However, the 4-carbonyl chloride group is strongly electron-withdrawing, which would significantly lower the HOMO energy, thereby deactivating the thiazole ring towards reaction with electron-poor dienophiles. The strong deactivating effect of the carbonyl chloride group is expected to dominate, rendering the thiazole ring of this compound largely unreactive as a diene in normal-demand Diels-Alder reactions.

In related systems, it has been shown that 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloaddition reactions, where the dienic system involves the C4-alkenyl substituent and the C4=C5 bond of the thiazole ring. nih.gov This, however, is a different mode of reactivity than the thiazole ring itself acting as the complete diene.

Thiazole as a Dienophile or Dipolarophile

The C4=C5 double bond of the thiazole ring, being part of the aromatic system, is generally unreactive as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org However, the presence of the strong electron-withdrawing 4-carbonyl chloride group significantly lowers the electron density of this double bond. This electronic perturbation could, in theory, activate the C4=C5 moiety towards cycloaddition with electron-rich partners.

As a Dienophile in Diels-Alder Reactions: An electron-deficient alkene is a good dienophile. The 4-carbonyl chloride group makes the C4=C5 bond electron-deficient, potentially allowing it to react with an electron-rich diene. No specific examples with this substitution pattern have been reported, and such reactivity would have to overcome the significant energy barrier of disrupting the thiazole's aromaticity.

As a Dipolarophile in 1,3-Dipolar Cycloadditions: 1,3-Dipolar cycloadditions are versatile methods for constructing five-membered heterocyclic rings. wikipedia.orgyoutube.com The reaction involves a 1,3-dipole (a four-π-electron system) and a dipolarophile (a two-π-electron system). An electron-poor alkene generally serves as a good dipolarophile for reaction with a HOMO-controlled (nucleophilic) 1,3-dipole. Given the electron-deficient nature of the C4=C5 bond in this compound, it could potentially react with electron-rich 1,3-dipoles such as nitrile ylides or azomethine ylides. Again, the aromatic stabilization of the thiazole ring presents a significant kinetic barrier that would likely need to be overcome with high temperatures or catalytic activation.

Table of Predicted Reactivity in Cycloaddition Reactions

| Cycloaddition Type | Role of Thiazole Ring | Substituent Effects | Predicted Reactivity |

| Normal-Demand Diels-Alder | Diene | 2-Me (Activating) 4-COCl (Strongly Deactivating) | Very Low / Unlikely |

| Inverse-Demand Diels-Alder | Diene | 2-Me (Deactivating) 4-COCl (Activating) | Low / Possible with reactive dienophiles |

| Diels-Alder | Dienophile (C4=C5) | 4-COCl (Activating) | Low / Possible with reactive dienes |

| 1,3-Dipolar Cycloaddition | Dipolarophile (C4=C5) | 4-COCl (Activating) | Low / Possible with reactive 1,3-dipoles |

Explorations in Chemical Sciences: Research Applications of 2 Methyl 1,3 Thiazole 4 Carbonyl Chloride Derivatives

Role as a Building Block in Complex Molecular Synthesis

2-Methyl-1,3-thiazole-4-carbonyl chloride is a highly reactive and versatile chemical intermediate, primarily utilized as a building block in the synthesis of more complex molecules. Its utility stems from the presence of the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity allows for the facile introduction of the 2-methyl-1,3-thiazole-4-carboxamide moiety into a diverse range of chemical structures.

The compound is typically synthesized from its corresponding carboxylic acid, 2-methyl-1,3-thiazole-4-carboxylic acid, by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride prepchem.com. Once formed, the carbonyl chloride can be reacted with various nucleophiles, most commonly amines, to form stable amide bonds. This straightforward acylation reaction is a cornerstone of its application, enabling chemists to link the methyl-thiazole core to other molecular fragments, which is a key step in the construction of targeted pharmaceutical and agrochemical agents. For instance, it has been used to synthesize N-(3-(dimethylamino)propyl)-2-methyl-4-trifluoromethyl-thiazole-5-carboxamide by reacting it with 3-(dimethyl-amino)propylamine researchgate.net.

Contribution to the Development of New Heterocyclic Scaffolds and Fused Systems

The this compound scaffold serves as a critical starting point for the development of novel and complex heterocyclic systems. The thiazole (B1198619) ring itself is a significant pharmacophore found in numerous biologically active compounds researchgate.net. By leveraging the reactivity of the carbonyl chloride group, researchers can construct elaborate molecules, including fused ring systems.

The general strategy involves reacting the carbonyl chloride with a nucleophile that contains a second functional group capable of participating in a subsequent cyclization reaction. This approach allows for the creation of polycyclic structures where the initial thiazole ring is fused to another heterocyclic system. For example, derivatives can be prepared to undergo intramolecular cyclization, leading to the formation of thiazolopyrimidines or other fused systems, which are of significant interest in medicinal chemistry. The synthesis of various thiazole-containing compounds, such as thiazolyl hydrazine (B178648) derivatives, demonstrates the utility of the parent carboxylic acid and its activated carbonyl chloride form in generating new chemical entities semanticscholar.org.

Targeted Synthesis for Structure-Activity Relationship (SAR) Studies in Biological Research

The amenability of this compound to straightforward and high-yielding reactions makes it an ideal reagent for the systematic synthesis of compound libraries for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, as they explore how systematic changes in a molecule's structure affect its biological activity.

By reacting the carbonyl chloride with a diverse panel of amines or alcohols, researchers can rapidly generate a large series of amide or ester derivatives. In these libraries, the 2-methyl-1,3-thiazole core remains constant while the substituent attached via the amide or ester linkage is varied. Biological screening of these compounds allows for the identification of structural features that enhance potency, selectivity, or other desirable pharmacological properties. This systematic approach has been applied to develop thiazole derivatives with potential as inhibitors of various enzymes and as ligands for protein interactions.

Derivatives of this compound are frequently designed as ligands to probe and modulate the function of target proteins. The thiazole nucleus often serves as a rigid scaffold that can be appropriately positioned within a protein's binding site, while the substituents introduced via the carbonyl chloride can be tailored to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.

The amide bond formed from the reaction of the carbonyl chloride is a particularly important feature, as it can act as both a hydrogen bond donor and acceptor, mimicking peptide bonds in natural protein ligands. This allows for the creation of potent and selective ligands for various protein targets. For example, thiazole-based compounds have been investigated as inhibitors for the kinesin HSET (KIFC1), where the thiazole-carboxamide core is central to the molecule's ability to bind to the ATP-binding site of the enzyme.

The 2-methyl-1,3-thiazole-4-carboxamide scaffold, readily accessible from this compound, is a privileged structure in the development of enzyme inhibitors. Its derivatives have been shown to inhibit a range of enzymes implicated in various diseases.

The strategic design of these inhibitors involves modifying the substituent attached to the carboxamide nitrogen to optimize interactions with the target enzyme's active site. This approach has led to the discovery of potent inhibitors for several enzyme classes.

| Enzyme Target | Thiazole Derivative Class | Key Research Finding |

| Renin | 2-Amino-4-thiazolyl-containing peptides | Derivatives showed potent in vitro inhibition of monkey renin. |

| c-Met Kinase | Thiazole/thiadiazole carboxamides | Identified as potential inhibitors for cancer treatment. |

| Carbonic Anhydrase | Thiazole-substituted benzenesulfonamides | The thiazole ring augmented flexibility and binding affinity to the enzyme's active pocket. |

| HSET (KIFC1) | 2-(3-benzamidopropanamido)thiazole-5-carboxylates | Progression to ATP-competitive compounds with nanomolar biochemical potency. |

Emerging Applications in Materials Science Research

While the primary applications of this compound and its derivatives have been in the life sciences, the broader class of thiazole-containing compounds is gaining attention in materials science. Thiazole and its fused-ring variants, such as thiazolothiazole, are being incorporated into the backbones of conjugated polymers for applications in organic electronics. researchgate.net These materials are explored for use in polymer solar cells and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and structural rigidity. researchgate.netmdpi.com

Researchers have synthesized thiazolothiazole-based polymers and porous organic polymers that exhibit solid-state emission, a desirable property for various optical applications. rsc.org Although direct applications of this compound in this field are not yet widely reported, its role as a versatile building block suggests potential for its use in synthesizing novel thiazole-containing monomers. These monomers could then be polymerized to create new materials with tailored optical, thermal, and electronic properties. The development of fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units highlights the potential for creating complex, high-molecular-weight materials from thiazole-based precursors. rsc.org

Applications in Agrochemical Research

Derivatives of this compound have shown significant promise in the field of agrochemical research, particularly in the development of new fungicides and insecticides. researchgate.net The thiazole carboxamide structure is a key component in several commercially successful agrochemicals.

In one study, a series of novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for biological activity. researchgate.net The results indicated that these compounds possess notable fungicidal and insecticidal properties, though no herbicidal activity was observed. researchgate.net The findings from this research underscore the potential of this class of compounds in developing new crop protection agents. researchgate.net

| Compound Class | Target Pest/Pathogen | Research Finding |

| 2-Methyl-4-trifluoromethylthiazole-5-carboxamides | Tomato Late Blight (Phytophthora infestans) | One derivative demonstrated 90% control of the disease at a rate of 375g ai/ha. researchgate.net |

| 2-Methyl-4-trifluoromethylthiazole-5-carboxamides | Potato Leafhopper (Empoasca fabae) | Two different derivatives showed 80% and 100% control, respectively, at a rate of 600g ai/ha. researchgate.net |

| 2-Sulfur substituted thiazole carboxanilides | Rhizoctonia solani | A lead compound was identified with an EC50 of 1.28 mg/L, comparable to the commercial fungicide Thifluzamide. researchgate.net |

Catalytic Applications of Related Thiazolium Species

Thiazolium salts, which are structurally related to derivatives of 2-methyl-1,3-thiazole, serve as important precursors for N-heterocyclic carbenes (NHCs). These NHCs are potent organocatalysts widely utilized in modern organic synthesis. acs.orgnih.govnih.gov The catalytic cycle is initiated by the deprotonation of the thiazolium salt at the C2 position, typically by a base, to generate the highly nucleophilic carbene. nih.gov This carbene is the active catalytic species responsible for a variety of chemical transformations, most notably those involving "umpolung" or polarity reversal of aldehydes. acs.orgwikipedia.org

The coenzyme thiamine (B1217682) (Vitamin B1), which features a thiazolium ring, is a natural example of such a catalyst and is involved in numerous enzymatic reactions. acs.org Synthetic thiazolium salts mimic this reactivity, enabling key carbon-carbon bond-forming reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.orgorganic-chemistry.org In these processes, the NHC adds to an aldehyde, ultimately forming a key intermediate known as the Breslow intermediate. This intermediate effectively transforms the normally electrophilic aldehyde carbonyl carbon into a nucleophile, which can then react with various electrophiles. nih.govnih.gov

The Benzoin Condensation

The benzoin condensation is a classic reaction catalyzed by thiazolium-derived NHCs, involving the coupling of two aldehydes to form an α-hydroxy ketone, also known as an acyloin. nih.govwikipedia.org The reaction is highly atom-economical and serves as a fundamental method for C-C bond formation. nih.gov While the traditional catalysts were cyanide ions, thiazolium salts have emerged as effective and more versatile alternatives, capable of catalyzing both homo- and cross-benzoin condensations. wikipedia.orgresearchgate.net

The catalytic activity of different thiazolium salts can be influenced by the substituents on the nitrogen atom and the thiazole ring itself. oup.com While triazolium salts have often been found to provide higher enantiomeric excess in asymmetric versions of the reaction, thiazolium salts remain widely used and effective precatalysts for a broad range of aldehyde substrates. wikipedia.orgnih.govrsc.org

| Catalyst Type | Aldehyde Substrate | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazolium Salt | Benzaldehyde | Triethylamine | Good to Excellent | oup.com |

| Chiral Thiazolium Salt | Benzaldehyde | Not Specified | 6% (52% ee) | nih.gov |

| N-PEGylated-thiazolium salt | Benzaldehyde | Not Specified | High (Recyclable) | researchgate.net |

| Thiazolium Precatalyst 19 | Isoxazole-fused cyclohexanone (B45756) with aryl aldehyde | DBU | High (Stereoselective) | nih.gov |

The Stetter Reaction

The Stetter reaction is another cornerstone transformation enabled by thiazolium-based NHC catalysis. It involves the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound, such as an enone or an acrylate, to produce a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing valuable molecular frameworks. organic-chemistry.org Similar to the benzoin condensation, the Stetter reaction relies on the umpolung of the aldehyde substrate by the NHC catalyst. wikipedia.org

Thiazolium salts are traditionally used as precatalysts for the Stetter reaction and are effective for a wide variety of substrates, including aromatic, heteroaromatic, and even aliphatic aldehydes. wikipedia.org The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency and yield. researchgate.netrsc.org Research has demonstrated the successful use of various thiazolium derivatives in catalyzing the addition of different acyl donors to a range of Michael acceptors. researchgate.netrsc.org

| Acyl Donor (Aldehyde Surrogate) | Michael Acceptor | Thiazolium Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Butanedione | trans-Chalcone | Thiazolium 4 | 75 | researchgate.net |

| 2,3-Butanedione | N-Phenylmaleimide | Thiazolium 4 | 88 | researchgate.net |

| 3,4-Hexanedione | trans-Chalcone | Thiazolium 4 | 51 | researchgate.net |

| Acyl silane | N-Phosphinoylimine | Thiazolium Salt | Good to Excellent | acs.org |

The versatility of thiazolium-derived NHCs extends beyond these two key reactions, with applications in various other organic transformations, including annulations and acylation reactions. acs.orgusask.ca The ability to tune the steric and electronic properties of the catalyst by modifying the substituents on the thiazolium ring allows for the optimization of reactivity and selectivity for specific applications. researchgate.netnih.gov

Computational and Theoretical Studies of 2 Methyl 1,3 Thiazole 4 Carbonyl Chloride and Its Derivatives

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the electronic properties and intrinsic reactivity of 2-Methyl-1,3-thiazole-4-carbonyl chloride. Methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic parameters. kbhgroup.in

One of the key aspects investigated is the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap suggests higher reactivity. For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole and benzene (B151609) rings, while the LUMO can be localized on specific substituents, influencing their reactivity. researchgate.net

Molecular electrostatic potential (MESP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are valuable for understanding intermolecular interactions. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Thiazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -8.36 |

| LUMO Energy (eV) | -0.46 |

| HOMO-LUMO Gap (eV) | 7.91 |

| Dipole Moment (Debye) | 3.5 |

Data is illustrative and based on typical values for similar thiazole-sulfonamide derivatives. mdpi.com

Mechanistic Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms involving this compound and its derivatives. By calculating the potential energy surface (PES) for a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com

For instance, in the reaction of a thiazole derivative, DFT calculations can help understand the step-by-step process of nucleophilic attack on the carbonyl carbon of the acid chloride. Vibrational frequency analysis is performed to confirm that the optimized geometries correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the PES. mdpi.com

DFT can also be used to study tautomeric equilibria, such as the thione-thiol tautomerism observed in some thiazole derivatives. zsmu.edu.ua The relative stability of different tautomers can be predicted in the gas phase and in various solvents, providing insights into how the reaction environment can influence the outcome of a reaction. zsmu.edu.ua

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of a Thiazole Derivative

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15.2 |

| Tetrahedral Intermediate Formation | -5.8 (relative to reactants) |

| Leaving Group Departure | 10.5 |

These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics and Docking Simulations for Structure-Function Relationships

Molecular dynamics (MD) and molecular docking simulations are invaluable computational techniques for exploring the structure-function relationships of this compound derivatives, particularly in the context of their interaction with biological macromolecules. nih.gov

Molecular docking is used to predict the preferred binding orientation of a ligand (the thiazole derivative) to a target protein. researchgate.net This method helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The results of docking studies can provide a rationale for the observed biological activity of a compound and guide the design of new, more potent derivatives. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction over time. researchgate.net By simulating the movement of atoms in the system, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. nih.gov Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD simulations helps to confirm the stability of the complex. nih.gov

Table 3: Representative Molecular Docking and MD Simulation Parameters

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.7 |

| Number of Hydrogen Bonds | 3 |

| RMSD of Ligand (Å) | 1.5 |

| Binding Free Energy (kcal/mol) | -25.6 |

Data is illustrative and based on typical values for thiazole derivatives binding to a protein target. researchgate.netnih.gov

Conformational Analysis and Spectroscopic Property Predictions

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound and its derivatives can be performed using computational methods to identify the most stable conformers. mdpi.com DFT calculations are used to optimize the geometries of different possible conformers (e.g., resulting from rotation around single bonds) and to determine their relative energies. mdpi.com The results of these calculations can be compared with experimental data from techniques like 2D-NMR to validate the predicted structures. mdpi.com

Furthermore, computational methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. kbhgroup.in By predicting the absorption wavelengths and oscillator strengths, TD-DFT can help in the interpretation of experimental spectra. kbhgroup.in Similarly, the vibrational frequencies (IR and Raman spectra) of a molecule can be calculated and compared with experimental data to aid in the assignment of vibrational modes. kbhgroup.in

Table 4: Predicted vs. Experimental Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| λmax (UV-Vis, nm) | 320 | 325 |

| C=O Stretch (IR, cm-1) | 1750 | 1745 |

| C-Cl Stretch (IR, cm-1) | 750 | 755 |

These values are hypothetical and for illustrative purposes. kbhgroup.in

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular skeleton.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For 2-Methyl-1,3-thiazole-4-carbonyl chloride, the spectrum is expected to be relatively simple. The protons of the methyl group at the C2 position would likely appear as a sharp singlet, while the single proton at the C5 position of the thiazole (B1198619) ring would also produce a distinct singlet.

¹³C NMR Spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would yield a separate signal. This includes the methyl carbon, the three distinct carbons of the thiazole ring (C2, C4, and C5), and the carbonyl carbon of the acyl chloride group. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing far downfield. While specific experimental data for this exact compound is not detailed in readily available literature, analysis of related thiazole structures provides expected chemical shift ranges. mjcce.org.mkresearchgate.netresearchgate.net

| Nucleus | Predicted Signal Type | Expected Chemical Shift Range (ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet | 2.6 - 2.8 | -CH₃ at C2 |

| ¹H | Singlet | 8.0 - 8.5 | -H at C5 |

| ¹³C | Quartet (in coupled spectrum) | 18 - 22 | -CH₃ |

| ¹³C | Singlet | 160 - 170 | C=O (Carbonyl Chloride) |

| ¹³C | Singlet | 155 - 165 | Thiazole C2 |

| ¹³C | Singlet | 145 - 155 | Thiazole C4 |

| ¹³C | Singlet | 120 - 130 | Thiazole C5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides a characteristic "fingerprint" for a molecule. The most prominent feature in the IR spectrum of this compound would be the very strong carbonyl (C=O) stretching absorption of the acyl chloride group. Due to the electron-withdrawing effect of the chlorine atom, this peak appears at a characteristically high frequency, typically around 1775–1810 cm⁻¹. reddit.comuobabylon.edu.iq Other expected absorptions include C-H stretching from the methyl group and the thiazole ring, and various stretches associated with the C=N, C=C, and C-S bonds of the thiazole ring itself. cdnsciencepub.comnist.govresearchgate.net

Raman Spectroscopy , which detects vibrations based on changes in polarizability, is complementary to IR. It is often more sensitive to non-polar bonds and can provide additional information about the molecular structure.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | 1775 - 1810 | Very Strong |

| Thiazole Ring | C=N / C=C Stretches | 1400 - 1650 | Medium - Strong |

| Methyl / Thiazole C-H | C-H Stretch | 2900 - 3100 | Medium - Weak |

| Acyl Chloride | C-Cl Stretch | 650 - 850 | Medium - Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₅H₄ClNOS), HRMS can confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry provides structural insights. The fragmentation pattern is a reproducible fingerprint that helps to confirm the connectivity of the molecule. Studies on the mass spectra of thiazoles indicate that they typically show abundant molecular ions. rsc.org Common fragmentation pathways for this compound would likely involve the initial loss of the chlorine atom or the entire carbonyl chloride group (-COCl), followed by characteristic cleavages of the thiazole ring. researchgate.netsapub.orgresearchgate.net

| Attribute | Information |

|---|---|

| Molecular Formula | C₅H₄ClNOS |

| Calculated Exact Mass | 160.9702 (for ³⁵Cl isotope) |

| Key Fragmentation Pathways | Loss of Cl, loss of CO, thiazole ring cleavage |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate a detailed model of the molecular and crystal structure. Although a specific crystal structure for this compound is not publicly documented, analysis of related 2-methylthiazole (B1294427) derivatives provides insight into the type of data obtained. nih.govuq.edu.auresearchgate.netresearchgate.netnih.gov For example, data from a related compound would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7924 |

| b (Å) | 19.8932 |

| c (Å) | 6.3155 |

| β (°) | 91.084 |

| Volume (ų) | 476.37 |

Note: Data presented is for the related compound 1,3-Thiazole-4-carbonitrile to illustrate the output of X-ray diffraction analysis and does not represent this compound.

Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., LC-MS)

Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. researchgate.netnih.gov

An LC-MS method for this compound would typically involve injecting the sample onto an HPLC column (e.g., a reversed-phase C18 column). A solvent gradient would then separate the components of the mixture based on their differing affinities for the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides mass data for identification and quantification. This allows for the sensitive detection of impurities, even at trace levels, and confirms the mass of the main product peak, thus providing a high degree of confidence in the sample's purity and identity. rsc.orgnih.gov

Future Outlook and Research Trajectories for 2 Methyl 1,3 Thiazole 4 Carbonyl Chloride Chemistry

Development of Asymmetric Synthetic Routes

A significant area for future development lies in the creation of chiral molecules derived from 2-Methyl-1,3-thiazole-4-carbonyl chloride. The biological activity of many compounds is stereospecific, making the development of asymmetric synthetic routes a critical endeavor in medicinal chemistry. Future research will likely focus on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions involving the acyl chloride.

Key research directions may include:

Catalytic Asymmetric Amidation and Esterification: The development of novel chiral catalysts, such as chiral phosphines, N-heterocyclic carbenes (NHCs), or bifunctional organocatalysts, could enable the enantioselective synthesis of amides and esters. These catalysts could activate the acyl chloride or the nucleophile, facilitating a stereoselective bond formation.

Chiral Auxiliary-Mediated Reactions: The use of chiral auxiliaries attached to either the nucleophile or transiently to the acyl chloride could provide a reliable method for introducing stereocenters. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product.

Kinetic Resolution: For racemic mixtures of chiral nucleophiles, enzymatic or chemical kinetic resolution using this compound could be a viable strategy to isolate one enantiomer in high purity.

The successful implementation of these strategies would provide access to a new library of chiral 2-methyl-1,3-thiazole-4-carboxamides and esters with potential applications in drug discovery and development.

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for large and diverse compound libraries for drug discovery and materials science necessitates the integration of this compound into high-throughput synthesis and screening (HTS) platforms. Its reactivity makes it an ideal candidate for automated synthesis. A study on the solution-phase synthesis of a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides highlights the utility of related thiazole (B1198619) carboxylic acid derivatives in combinatorial chemistry. nih.gov

Future efforts in this area are expected to involve:

Automated Parallel Synthesis: Utilizing robotic systems, large libraries of amides and esters can be generated by reacting this compound with a diverse set of amines and alcohols in microtiter plates.

Solid-Phase Synthesis: Anchoring a suitable precursor to a solid support would allow for the efficient synthesis and purification of a library of 2-methyl-1,3-thiazole derivatives. The acyl chloride could be used to cleave the product from the resin or as a building block in a multi-step solid-phase synthesis.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can be integrated with in-line purification and analysis, enabling the rapid and efficient production of compound libraries.

These high-throughput methodologies will accelerate the discovery of new bioactive compounds and functional materials based on the 2-methyl-1,3-thiazole scaffold.

Expansion of Derivatization Chemistry to Diverse Functional Groups

While the reactions of this compound with amines and alcohols are well-established, future research will explore its reactivity with a wider range of nucleophiles and functional groups. This expansion will lead to the creation of novel derivatives with unique properties and applications.

Promising areas of exploration include:

Reactions with Organometallic Reagents: The reaction of the acyl chloride with organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), can provide access to ketones. While Grignard reagents tend to add twice to acid chlorides to yield tertiary alcohols, Gilman reagents are known to react with acid chlorides to afford ketones. youtube.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com This would introduce a new carbon-carbon bond at the carbonyl carbon, significantly expanding the structural diversity of accessible derivatives.

Friedel-Crafts Acylation: The use of this compound as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic compounds would lead to the formation of aryl and heteroaryl ketones.

Introduction of "Clickable" Moieties: Derivatization with nucleophiles containing azide (B81097) or alkyne functionalities would enable the subsequent use of these molecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, facilitating their conjugation to biomolecules or materials.

The following table summarizes potential derivatization reactions:

| Nucleophile/Reagent | Product Functional Group | Potential Application |

| Organocuprates (R₂CuLi) | Ketone | Synthesis of complex molecules |

| Grignard Reagents (RMgX) | Tertiary Alcohol | Introduction of sterically hindered groups |

| Electron-rich Arenes | Aryl Ketone | Synthesis of photoactive materials |

| Azide- or Alkyne-containing Nucleophiles | "Clickable" Derivatives | Bioconjugation, Materials Science |

Exploration of Novel Catalytic Transformations

The thiazole ring is a versatile platform for further functionalization through catalytic methods. Future research will likely focus on developing novel catalytic transformations that modify the thiazole core or the substituents of derivatives of this compound.

Potential research avenues include:

C-H Activation/Functionalization: Direct catalytic activation and functionalization of the C-H bonds on the thiazole ring would provide an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: For derivatives where a halogen is introduced onto the thiazole ring, palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) could be employed to form new carbon-carbon or carbon-heteroatom bonds.

Ring-Opening and Rearrangement Reactions: The development of catalytic methods to induce ring-opening or rearrangement of the thiazole core could lead to the synthesis of novel heterocyclic scaffolds.

These catalytic strategies will unlock new chemical space and provide access to a wider range of complex molecules derived from this compound.

Interdisciplinary Research Opportunities

The unique chemical properties of the 2-methyl-1,3-thiazole-4-carboxamide scaffold make it an attractive candidate for interdisciplinary research, bridging chemistry with biology and materials science.

Chemical Biology: Thiazole-containing compounds have a rich history in medicinal chemistry. Derivatives of this compound could be designed as:

Enzyme Inhibitors: The thiazole carboxamide moiety is present in a number of biologically active molecules. nih.govnih.gov For example, thiazole-carboxamide derivatives have been investigated as potential modulators of AMPA receptors for neuroprotective applications. mdpi.com

Chemical Probes: By incorporating fluorescent tags or reactive handles, derivatives can be synthesized to serve as chemical probes for studying biological processes and identifying protein targets.

Materials Science: The rigid, aromatic nature of the thiazole ring suggests its potential use in the development of novel functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Thiazole-based ligands can be used to construct coordination polymers and MOFs with interesting photoluminescent or catalytic properties. researchgate.net

Conducting Polymers: Incorporation of the 2-methyl-1,3-thiazole-4-carboxamide unit into polymer backbones could lead to materials with tailored electronic and optical properties for applications in organic electronics.

The continued exploration of these interdisciplinary avenues will undoubtedly uncover new and exciting applications for derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。